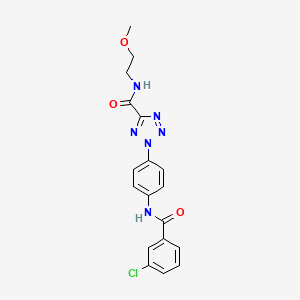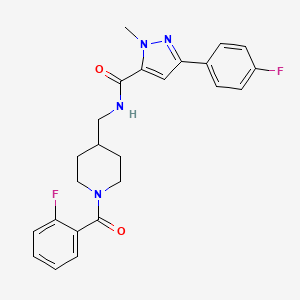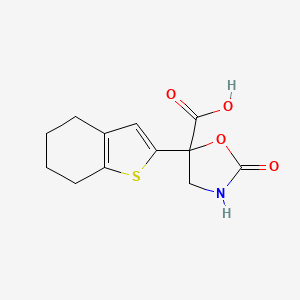
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (1,3-DIPC) is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is a member of the isoindole carboxylic acid family, which has been studied for its wide range of potential applications in the medical, agricultural and industrial fields.
Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
- Inhibiting Heparanase: This compound is part of a novel class of inhibitors for the enzyme heparanase. These inhibitors show promising potential due to their potent activity and high selectivity, distinguishing them from other enzymes like human beta-glucuronidase (Courtney et al., 2004).
Development of Integrin Antagonists
- Integrin Antagonism: This chemical structure has been utilized in the synthesis of integrin antagonists. These compounds play a significant role in the modulation of cell adhesion and migration, which are crucial processes in various biological functions (Deng et al., 2003).
Synthesis of Novel Molecular Structures
- Forming New Molecular Structures: In a reaction with ortho-formylbenzoic acid, this compound has been used to create unique molecular structures, like angular and linear isoindole-diones. Such structures are valuable in exploring new chemical entities and their potential applications (Vasilin et al., 2015).
Luminescent Properties and Mechanochromic Behavior
- Luminescence and Mechanochromism: Derivatives of this compound exhibit interesting luminescent properties and mechanochromic behavior. These features make them potential candidates for applications in optoelectronics and sensors (Srivastava et al., 2017).
Formation of Metal Complexes
- Metal Complex Synthesis: The compound plays a role in forming complexes with metals like manganese and cobalt. These complexes have been studied for their structures, sorption properties, and potential applications in catalysis and materials science (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen .
Biochemical Pathways
Similar compounds have shown to affect the collagen synthesis pathway .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
1,3-dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-5-4-9(15(20)21)7-12(11)14(19)17(13)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURSGGXNUSIVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)
![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)


